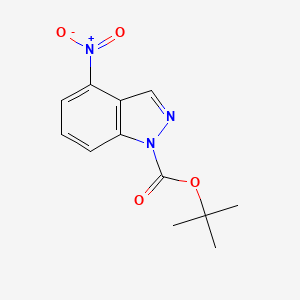

tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEBQBAOQGKRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731313 | |

| Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801315-75-3 | |

| Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801315-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. Their utility in medicinal chemistry is well-documented, with applications ranging from oncology to neurodegenerative disorders. The introduction of a nitro group and a tert-butoxycarbonyl (Boc) protecting group onto the indazole core, as in tert-Butyl 4-nitro-1H-indazole-1-carboxylate, creates a versatile intermediate for the synthesis of more complex molecular architectures. The precise physical and chemical properties of such intermediates are paramount for process development, quality control, and the ultimate success of a synthetic campaign.

This in-depth technical guide provides a comprehensive overview of the anticipated physical properties of this compound. While specific experimental data for this particular isomer is not widely available in the public domain, this guide leverages data from closely related isomers and the parent 4-nitroindazole structure to provide reliable estimates and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective utilization in their research endeavors.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. This compound possesses the molecular formula C12H13N3O4, corresponding to a molecular weight of 263.25 g/mol .[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the bulky tert-butyl ester significantly influence the molecule's polarity, solubility, and crystalline nature.

| Property | Value | Source |

| Molecular Formula | C12H13N3O4 | [1][2] |

| Molecular Weight | 263.25 g/mol | [1][2] |

| CAS Number | Not available | - |

Note: The CAS number for the parent compound, 4-Nitro-1H-indazole, is 2942-40-7.[3][4]

Anticipated Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. Based on the properties of related nitroindazole derivatives, the following characteristics can be anticipated for this compound.

Appearance and Crystalline Form

The parent compound, 4-nitro-1H-indazole, is described as a light yellow or brown powder.[3][4] It is highly probable that the Boc-protected derivative will also be a solid at room temperature, likely appearing as a pale yellow to off-white crystalline solid. The specific crystalline form would be best determined by powder X-ray diffraction (PXRD).

Melting Point

The melting point is a crucial indicator of purity. For the parent 4-nitro-1H-indazole, the melting point is in the range of 199-203 °C.[3] The addition of the tert-butyl carboxylate group will likely lower the melting point due to a decrease in intermolecular hydrogen bonding. A reasonable estimate for the melting point of the title compound would be in the range of 100-150 °C.

Solubility

The solubility profile is essential for choosing appropriate solvents for synthesis, purification, and analysis. The presence of the polar nitro group and the nonpolar tert-butyl group suggests a moderate solubility profile.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | Soluble | (e.g., DMSO, DMF, Acetone, Ethyl Acetate) - Capable of solvating both polar and nonpolar regions of the molecule. |

| Chlorinated | Soluble | (e.g., Dichloromethane, Chloroform) - Effective for many organic compounds. |

| Ethers | Moderately Soluble | (e.g., THF, Diethyl Ether) |

| Alcohols | Sparingly Soluble | (e.g., Methanol, Ethanol) - Polarity may be too high for the nonpolar regions. |

| Nonpolar | Insoluble | (e.g., Hexanes, Toluene) |

| Aqueous | Insoluble | The large organic structure will dominate, leading to poor water solubility. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections outline the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the protons of the tert-butyl group. The electron-withdrawing nitro group will cause the adjacent aromatic protons to shift downfield.

-

Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm region as multiplets or doublets.

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.6-1.8 ppm.

¹³C NMR: The carbon NMR will provide information on the carbon framework.

-

Carbonyl Carbon: Expected around δ 150-160 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 80-85 ppm and a methyl carbon signal around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O Stretch (Nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) |

| C=O Stretch (Ester) | 1720-1740 |

| C-N Stretch | 1250-1350 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 264.09 or [M+Na]⁺ at m/z 286.07.

Experimental Protocols

To empirically determine the physical properties of this compound, the following standard laboratory procedures should be employed.

Synthesis and Purification Workflow

The synthesis of the title compound would typically involve the Boc protection of 4-nitro-1H-indazole.

Detailed Methodologies

1. Melting Point Determination:

-

A small amount of the purified, dry solid is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

2. Solubility Assessment:

-

To a series of small vials, add approximately 1-5 mg of the compound.

-

Add 0.1 mL of the test solvent to each vial.

-

Observe for dissolution at room temperature. If not soluble, gently warm the vial.

-

Categorize solubility as soluble, sparingly soluble, or insoluble based on visual inspection.

3. Spectroscopic Analysis Workflow:

Sources

An In-Depth Technical Guide to tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS No. 129488-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-nitro-1H-indazole-1-carboxylate, bearing the CAS number 129488-09-1, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the indazole core, a privileged scaffold found in numerous biologically active compounds, combined with a nitro functional group that allows for diverse chemical transformations and a tert-butyloxycarbonyl (Boc) protecting group that enables regioselective synthesis. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role as an intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a stable, solid organic compound at room temperature. The presence of the Boc protecting group on the indazole nitrogen enhances its solubility in organic solvents and facilitates its use in a variety of synthetic transformations.

| Property | Value | Source |

| CAS Number | 129488-09-1 | N/A |

| Synonyms | N-(1)-BOC-5-NITRO-INDAZOLE, tert-butyl 5-nitroindazole-1-carboxylate | N/A |

| Molecular Formula | C₁₂H₁₃N₃O₄ | N/A |

| Molecular Weight | 263.25 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Purity | Typically ≥98% | [1] |

| Storage | Ambient temperature, in a dry, well-ventilated place | [1][2] |

Synthesis and Purification

The synthesis of tert-butyl 5-nitro-1H-indazole-1-carboxylate is typically achieved through the N-protection of the commercially available 5-nitroindazole. The Boc group is a favored protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of the Precursor: 5-Nitroindazole

5-Nitroindazole can be synthesized from 2-amino-5-nitrotoluene via a diazotization and subsequent cyclization reaction.[6]

Experimental Protocol:

-

Dissolve 2-amino-5-nitrotoluene in glacial acetic acid.

-

Add a solution of sodium nitrite in water to the mixture at a temperature below 25 °C to initiate diazotization.

-

Allow the reaction mixture to stand for several days to facilitate cyclization.

-

Concentrate the solution under reduced pressure.

-

The resulting crude 5-nitroindazole can be purified by recrystallization from methanol to yield pale yellow needles.[6] The reported melting point of the purified product is 208-209 °C.[6]

N-Boc Protection of 5-Nitroindazole

The protection of the indazole nitrogen is a critical step to ensure regioselectivity in subsequent reactions. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

To a solution of 5-nitroindazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3]

-

Cool the reaction mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is typically diluted with the solvent and washed with water and brine to remove impurities.[3]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 5-nitro-1H-indazole-1-carboxylate.[3]

Caption: Simplified PARP inhibition pathway in cancer therapy.

Safety and Handling

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1][7][8][9] * Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][7][8] * Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed). [1][2] * Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). [1] Handling Recommendations:

-

-

Use in a well-ventilated area or under a chemical fume hood. [2]* Avoid contact with skin, eyes, and clothing. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2][8]* Keep away from heat, sparks, and open flames. [9]* Store in a tightly closed container in a cool, dry place. [2]

Conclusion

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a compound of significant interest to the drug discovery and development community. Its well-defined structure, coupled with the versatility of the nitro and Boc functional groups, makes it an invaluable intermediate in the synthesis of complex therapeutic agents. The successful application of this building block in the development of PARP inhibitors like Niraparib underscores its importance in the ongoing quest for more effective and targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage its potential in creating the next generation of innovative medicines.

References

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 24, 2026, from [Link]

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

Moore, K. N., & Monk, B. J. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 10, 175883591879021. [Link]

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Li, H., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(10), 2469. [Link]

-

Stevens, K. L., & Moody, C. J. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 676. [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 24, 2026, from [Link]

-

United Initiators. (2025). SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 24, 2026, from [Link]

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. united-initiators.com [united-initiators.com]

The Indazole Ring System: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Despite its relative rarity in nature, its unique physicochemical properties and versatile biological activities have cemented its status as a "privileged scaffold".[1][3] This guide provides an in-depth exploration of the indazole ring system, detailing its fundamental structural characteristics, its critical role as a bioisostere, its interaction with key biological targets, and its successful incorporation into numerous FDA-approved therapeutics.[4][5] We will dissect the causality behind its utility in drug design, offering field-proven insights for professionals engaged in the discovery and development of novel chemical entities.

Core Physicochemical & Structural Characteristics

The strategic utility of the indazole ring in drug design stems from its distinct structural and electronic properties. Understanding these fundamentals is crucial for rational drug design.

Aromaticity and Tautomerism: A Duality of Character

Indazole is an aromatic system with 10 π-electrons, conforming to Hückel's rule.[4] A defining feature is its existence in multiple tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers.[6][7] A third, non-aromatic 3H-indazole is rarely observed.[4][7]

-

1H-Indazole: This is the thermodynamically more stable and predominant tautomer.[6][8] The nitrogen at position 1 (N1) bears a hydrogen, acting as a hydrogen bond donor, while the nitrogen at position 2 (N2) acts as a hydrogen bond acceptor.

-

2H-Indazole: In this less stable "isoindazole" form, the N2 atom is protonated. This arrangement alters the molecule's electronic distribution and hydrogen bonding potential.

The equilibrium between these tautomers is a critical consideration in synthesis and biological activity, as it can be influenced by substitution patterns and the local microenvironment, such as a protein's active site.[8][9] This tautomeric behavior directly impacts the molecule's reactivity, physical properties, and mode of interaction with biological targets.[8]

Caption: The principal tautomeric forms of the indazole ring system.

Amphoteric Nature and Hydrogen Bonding

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[10] The corresponding pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium.[10] This dual character is pivotal for its function in drug molecules.

The arrangement of its two nitrogen atoms confers upon the indazole ring the ability to act as both a hydrogen bond donor (via the N-H group in the 1H-tautomer) and a hydrogen bond acceptor (via the lone pair on the sp2-hybridized nitrogen).[11] This dual capacity allows it to form critical, stabilizing interactions within protein binding sites, a feature expertly exploited in the design of kinase inhibitors that bind to the hinge region of the ATP-binding pocket.[6][11]

Caption: Dual hydrogen bonding modes of the 1H-indazole scaffold.

The Role of Indazole in Drug Design and Discovery

The indazole nucleus is not merely a structural component but a functional tool for medicinal chemists to optimize drug properties.

A Privileged Bioisostere: Replacing Indole and Phenol

Bioisosteric replacement is a cornerstone strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. Indazole has proven to be an exceptional bioisostere for both indole and phenol.

-

Indole Bioisostere: As a surrogate for indole, indazole introduces an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially creating new, favorable interactions with a target protein.[4][11] This substitution can also modulate the electronic properties and metabolic stability of the compound.[1][12] Granisetron, a selective 5-HT3 receptor antagonist, is a classic example where the indazole core mimics the indole of serotonin.[4]

-

Phenol Bioisostere: Replacing a phenol group with indazole can be particularly advantageous.[11][13] Phenols are often susceptible to Phase II metabolism via glucuronidation, leading to rapid clearance. The indazole ring is less prone to this metabolic pathway, thereby enhancing metabolic stability and oral bioavailability.[11][13] Furthermore, the indazole ring is generally more lipophilic than a phenol group.[11]

Structure-Activity Relationship (SAR) Insights

Extensive research has provided a clear understanding of how substitutions on the indazole ring influence biological activity.[6][14]

-

N1-Substitution: This position is frequently used to modulate pharmacokinetic properties or to introduce vectors that can reach into ancillary pockets of the target protein. In many kinase inhibitors, bulky substituents at N1 are well-tolerated and can enhance selectivity.[14]

-

C3-Substitution: The C3 position is often a key point for interaction.[1] In kinase inhibitors like Axitinib and Pazopanib, substituents at C3 are directed towards the solvent-exposed region and are crucial for potency.[1][4]

-

Benzene Ring Substitution (C4-C7): Modifications to the fused benzene ring are used to fine-tune potency, selectivity, and physical properties like solubility.[14] For example, in a series of CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent, while only small groups were tolerated at C5, C6, or C7.[14]

Therapeutic Applications & Approved Drugs

The versatility of the indazole scaffold is underscored by the wide range of therapeutic areas where its derivatives have found success.[2][4] It is a core component of drugs targeting cancer, inflammation, emesis, and infections.[2][4][6]

| Drug Name | Primary Target(s) | Therapeutic Indication(s) | Role of Indazole Core |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, Soft tissue sarcoma[4] | Hinge-binding motif, scaffold for orienting key substituents. |

| Axitinib | VEGFR | Advanced renal cell carcinoma[4][5] | Hinge-binding motif, core scaffold. |

| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and peritoneal cancer[6][8] | Core structural framework. |

| Granisetron | 5-HT3 receptor antagonist | Chemotherapy-induced nausea and vomiting[4][5] | Bioisostere of indole, essential for receptor binding. |

| Benzydamine | Anti-inflammatory | Pain and inflammation relief[4] | Core scaffold for the non-steroidal anti-inflammatory agent. |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors[1][5] | Central scaffold for a multi-kinase inhibitor. |

Overview of Synthetic Strategies

The successful application of indazoles in drug discovery is underpinned by robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and tautomeric form.

Classical and Modern Methodologies

The first synthesis of an indazole derivative was reported by Emil Fischer in the 1880s via the thermal cyclization of an ortho-hydrazine cinnamic acid.[4][7] Since then, a multitude of synthetic routes have been developed. Modern approaches frequently employ transition-metal catalysis to achieve high efficiency and regioselectivity.

-

Classical Methods: Often involve the cyclization of appropriately substituted hydrazines, anilines, or benzonitriles.[4][14]

-

Modern Methods: Palladium, rhodium, and copper-catalyzed reactions are now commonplace for constructing the indazole core or for its subsequent functionalization.[6][15] These methods, such as C-H amination and cross-coupling reactions, provide access to a wide array of complex derivatives.[6]

Representative Experimental Protocol: Synthesis of N1-Alkyl Indazoles

The selective N-alkylation of the indazole ring is a common and critical step in the synthesis of many pharmaceutical agents. The following protocol is a representative example for the selective N1-alkylation of 3-aminoindazoles, a common intermediate.

Objective: To selectively introduce a 3-cyanobenzyl group at the N1 position of a 3-aminoindazole derivative.

Methodology: (Adapted from literature descriptions[14])

-

Reaction Setup: To a solution of the starting 3-aminoindazole (1.0 eq) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (KOH) (1.5 eq).

-

Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Add 3-cyanobenzyl chloride (1.1 eq) dropwise to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel or by recrystallization to yield the desired N1-alkylated indazole.

Causality and Justification: The use of a polar aprotic solvent like DMSO and a strong base like KOH facilitates the deprotonation of the indazole N1-H, forming the more nucleophilic indazolate anion. This anion then readily undergoes an SN2 reaction with the electrophilic benzyl chloride. This method often provides good selectivity for the more thermodynamically stable N1-isomer over the N2-isomer.[14]

Caption: A conceptual workflow for indazole-based drug discovery.

Conclusion and Future Perspectives

The indazole ring system represents a remarkable success story in medicinal chemistry. Its unique combination of structural stability, versatile hydrogen bonding capabilities, and favorable properties as a bioisostere has secured its position as a privileged scaffold in drug discovery.[1][2][11] From its initial discovery to its central role in modern kinase inhibitors, the journey of indazole highlights the power of fundamental chemical principles in the design of life-saving therapeutics.

Future research will likely focus on developing even more sophisticated and regioselective synthetic methods to access novel indazole derivatives.[2] The exploration of indazole-containing compounds for new biological targets and the continued refinement of their pharmacokinetic properties will ensure that this remarkable heterocycle remains at the forefront of medicinal chemistry for years to come.

References

-

D. K. Baidya, S. K. Singh, S. Singh, S. Kumar, P. Singh, and D. Kumar, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Med. Chem., Available at: [Link] [Accessed: Jan 23, 2026].

-

Y. Zhang, H. Li, H. Xiang, and W. Zhang, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 27, no. 1, p. 257, Dec. 2021, Available at: [Link] [Accessed: Jan 23, 2026].

-

V. V. V. N. S. T. S. Kumar, "Indazole From Natural Resources And Biological Activity," Journal of Pharmaceutical Negative Results, pp. 7669–7681, Nov. 2022, Available at: [Link] [Accessed: Jan 23, 2026].

-

J. D. H. Allen et al., "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists," Journal of Medicinal Chemistry, vol. 56, no. 14, pp. 5848–5861, Jul. 2013, Available at: [Link] [Accessed: Jan 23, 2026].

-

X. Zhang, Z. Li, and B.-F. Shi, "Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles," Organic Letters, Jan. 2024, Available at: [Link] [Accessed: Jan 23, 2026].

-

S. Song, Y. Li, Y. Peng, and X. He, "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications," Curr Med Chem, vol. 28, no. 1, pp. 136–167, 2021, Available at: [Link] [Accessed: Jan 23, 2026].

-

Wikipedia, "Indazole," Wikipedia, Nov. 20, 2023, Available at: [Link] [Accessed: Jan 23, 2026].

-

N. S. Kumar, "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues," Caribbean Journal of Sciences and Technology, Available at: [Link] [Accessed: Jan 23, 2026].

-

M. V. Sigalov, A. V. Afonin, I. V. Sterkhova, and B. A. Shainyan, "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds," J Org Chem, vol. 84, no. 14, pp. 9075–9086, Jul. 2019, Available at: [Link] [Accessed: Jan 23, 2026].

-

H.-Y. Lee et al., "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review," J Biomed Sci, vol. 25, no. 1, p. 43, May 2018, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b)," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

M. K. Herbert et al., "Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists," Journal of Medicinal Chemistry, vol. 66, no. 17, pp. 12061–12081, Sep. 2023, Available at: [Link] [Accessed: Jan 23, 2026].

-

Organic Chemistry Portal, "2H-Indazole synthesis," Organic Chemistry Portal, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Pharmacological Properties of Indazole Derivatives: Recent Developments," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Different biological activities reported with Indazole derivatives," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

W. Yang et al., "Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors," Eur J Med Chem, vol. 203, p. 112595, Oct. 2020, Available at: [Link] [Accessed: Jan 23, 2026].

-

E. V. Stepanova et al., "New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds," Curr Med Chem, Sep. 2025, Available at: [Link] [Accessed: Jan 23, 2026].

-

Z. Li et al., "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives," Pharmaceuticals (Basel), vol. 16, no. 5, p. 732, May 2023, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "The two tautomers of indazole, with atom numbering.," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

ResearchGate, "Indazole containing drugs (Lonidamine, Gamendazole, Bendazac,...)," ResearchGate, Available at: [Link] [Accessed: Jan 23, 2026].

-

M. K. Herbert et al., "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor," Journal of Medicinal Chemistry, vol. 33, no. 12, pp. 3326–3330, Dec. 1990, Available at: [Link] [Accessed: Jan 23, 2026].

-

S. K. Singh, S. Singh, and D. Kumar, "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective," Drug Dev Res, vol. 83, no. 7, pp. 1537–1565, Nov. 2022, Available at: [Link] [Accessed: Jan 23, 2026].

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives [bldpharm.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole - Wikipedia [en.wikipedia.org]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

For the modern researcher in drug discovery and development, novel heterocyclic scaffolds are the bedrock of innovation. Among these, nitro-substituted indazoles serve as critical building blocks for a new generation of targeted therapeutics.[1] tert-Butyl 4-nitro-1H-indazole-1-carboxylate, a key intermediate in this class, offers unique synthetic advantages due to the directing effect of the nitro group and the stability imparted by the tert-butyloxycarbonyl (Boc) protecting group. However, the very features that make it synthetically valuable—the energetic nitro moiety and the specific reactivity of the indazole ring system—necessitate a rigorous and informed approach to its handling and safety.

This guide provides an in-depth technical framework for the safe and effective use of this compound in a research and development setting. Moving beyond a simple recitation of standard protocols, we will delve into the chemical rationale behind each safety recommendation, empowering scientists to not only follow procedures but to understand the fundamental principles of risk mitigation when working with this and similar energetic compounds.

Section 1: Hazard Identification and Risk Assessment

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Table 1: GHS Hazard Classifications based on the structural analog tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. |

The presence of the nitro group also introduces the potential for thermal instability, a characteristic of many organic nitro compounds. While the Boc-protecting group generally offers stability, the potential for exothermic decomposition, especially at elevated temperatures or in the presence of incompatible materials, must be a primary consideration in all experimental designs.[2]

Caption: GHS Pictogram and associated hazard statements.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-layered Defense

The principle of the "Hierarchy of Controls" is paramount when handling energetic compounds. This systematic approach prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls for risk mitigation.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable and serves two primary purposes:

-

Containment of Aerosols and Dust: The compound is a solid, and any handling can generate fine dust that poses an inhalation hazard.[4] The fume hood provides a constant airflow to capture and exhaust these particulates away from the user's breathing zone.

-

Vapor Control: Although the vapor pressure is expected to be low, heating the compound will increase its volatility. The fume hood effectively manages any vapors generated.

For reactions that are heated, a blast shield should be placed in front of the apparatus within the fume hood as an additional precaution against unexpected rapid decomposition or pressure buildup.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is the final, but critical, layer of protection.

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles | Provides a complete seal around the eyes to protect against splashes and dust.[5] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Offers good resistance to a wide range of organic chemicals. Gloves should be inspected before use and changed immediately upon contamination.[5] |

| Body Protection | Flame-resistant laboratory coat | Protects against splashes and minimizes the risk of fire-related injury. |

| Respiratory Protection | Not typically required with adequate engineering controls | In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. |

| Table 2: Recommended Personal Protective Equipment. |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing incidents.

3.1 Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood and wear appropriate PPE.[6]

-

Prevent Dust Formation: Use techniques that minimize the generation of dust, such as gentle scooping rather than pouring.

-

Grounding of Equipment: For transfers of larger quantities, ensure that equipment is properly grounded to prevent static discharge, which can be an ignition source.[7]

-

Heating: When heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating. Avoid direct heating with a flame.

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to vigorous, exothermic reactions.

3.2 Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Section 4: Emergency Procedures and Waste Disposal

Preparedness for unexpected events is a hallmark of a professional laboratory environment.

4.1 Spill Response

In the event of a spill, follow this protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

-

Control Ignition Sources: Extinguish any open flames and turn off nearby equipment.

-

Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

-

Containment and Cleanup:

-

For small spills, gently cover the solid with an inert absorbent material like vermiculite or sand.

-

Carefully scoop the mixture into a labeled, sealable container for hazardous waste. Avoid sweeping, as this can create dust.

-

Clean the spill area with soap and water.[3]

-

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Caption: Step-by-step workflow for spill response.

4.2 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.3 Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for facilitating the synthesis of novel bioactive molecules is significant. However, this potential can only be safely realized through a deep understanding of its inherent hazards and the diligent application of robust safety protocols. By integrating the principles of hazard identification, engineering controls, proper PPE, and emergency preparedness into every aspect of its use, researchers can confidently and responsibly advance their scientific endeavors.

References

-

National Center for Biotechnology Information. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

Lead Sciences. (n.d.). tert-Butyl 4-amino-1H-indazole-1-carboxylate. Lead Sciences. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved from [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Pharmaffiliates. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. AA Blocks. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. guidechem.com [guidechem.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of targeted therapeutics. This guide focuses on a key derivative, tert-Butyl 4-nitro-1H-indazole-1-carboxylate , often referred to as 1-Boc-4-nitroindazole . As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a synthesized understanding of this molecule's significance, its preparation, and its strategic application in the development of next-generation therapeutics, particularly in the realm of oncology. We will delve into the causality behind synthetic choices and provide self-validating protocols, ensuring that this guide serves as a practical and intellectually stimulating resource for the discerning researcher.

Nomenclature and Structural Elucidation

Correctly identifying and naming a chemical entity is the foundation of reproducible science. This compound is the IUPAC-preferred name for the molecule of interest. However, in laboratory settings and literature, a variety of synonyms are encountered.

Synonyms:

-

1-Boc-4-nitroindazole

-

tert-Butyl 4-nitroindazole-1-carboxylate

-

N-Boc-4-nitroindazole

-

1-(tert-butoxycarbonyl)-4-nitro-1H-indazole

The "1-Boc" designation is a common and convenient shorthand, clearly indicating the presence of a tert-butoxycarbonyl protecting group on the N1 position of the indazole ring. The numbering of the indazole ring system is crucial for unambiguous communication.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound, compiled from various sources and predictive models.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃N₃O₄ | Calculated |

| Molecular Weight | 263.25 g/mol | Calculated |

| CAS Number | Not definitively assigned; related to the parent 4-nitro-1H-indazole (2942-40-7) | Literature Review |

| Appearance | Expected to be a yellow or off-white solid | Analogy to similar compounds |

| Melting Point | Not reported; expected to be higher than 4-nitro-1H-indazole | Predictive |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | Experimental Analogy |

| Boiling Point | Decomposes before boiling at atmospheric pressure | Predictive |

| pKa | Not experimentally determined | Predictive |

Synthesis of this compound

The synthesis of 1-Boc-4-nitroindazole is a two-step process, starting from the commercially available 2-methyl-3-nitroaniline. The first step involves the diazotization and cyclization to form 4-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-nitro-1H-indazole

This procedure is adapted from a known method for the synthesis of 4-nitro-1H-indazole.[1]

Reaction Scheme:

Caption: Synthesis of 4-nitro-1H-indazole.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

Cyclization and Work-up: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir overnight. The product will precipitate out of the solution.

-

Isolation: Filter the precipitate and wash it with cold water to remove any remaining acetic acid and inorganic salts. Dry the solid under vacuum to yield 4-nitro-1H-indazole as a solid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product can be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Boc Protection of 4-nitro-1H-indazole

This protocol is based on standard procedures for the N-Boc protection of indazoles and related heterocycles.[2]

Reaction Scheme:

Caption: Boc protection of 4-nitro-1H-indazole.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst for acylation reactions, including the addition of the Boc group. It activates the Boc anhydride, making it more susceptible to nucleophilic attack by the indazole nitrogen.

-

Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of Boc anhydride, which would lead to the formation of tert-butanol and carbon dioxide, reducing the yield of the desired product.

-

Aqueous Work-up: The sodium bicarbonate wash is necessary to remove any unreacted Boc anhydride and acidic byproducts.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indazole ring, with characteristic shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.6 ppm.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the indazole ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. The carbon bearing the nitro group will be significantly downfield.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the carbamate (around 1730 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate in the synthesis of complex drug molecules. The Boc-protected nitrogen allows for selective functionalization at other positions of the indazole ring, while the nitro group can be readily reduced to an amino group, providing a key handle for further diversification.

Intermediate for Polo-Like Kinase 4 (PLK4) Inhibitors

A significant application of indazole derivatives is in the development of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[3][4][5] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[3][6]

The 4-aminoindazole core, which can be accessed from 1-Boc-4-nitroindazole via reduction, is a key pharmacophore for potent and selective PLK4 inhibitors.

Synthetic Utility Workflow:

Caption: Synthetic workflow from 1-Boc-4-nitroindazole to PLK4 inhibitors.

The PLK4 Signaling Pathway and its Role in Cancer

PLK4 is a master regulator of centriole duplication, a process that is tightly controlled to ensure proper chromosome segregation during mitosis.[7][8] Dysregulation of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers and contributes to genomic instability.

Caption: Simplified PLK4 signaling pathway in cancer.

Inhibition of PLK4 represents a promising therapeutic strategy to selectively target cancer cells with centrosome abnormalities. By blocking the activity of PLK4, inhibitors can prevent the uncontrolled cell division that drives tumor growth.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control, is achievable through established chemical transformations. The true power of this molecule is realized in its application as a versatile intermediate for the synthesis of complex and highly functionalized indazole derivatives, most notably potent kinase inhibitors targeting PLK4. As our understanding of the molecular drivers of cancer continues to evolve, the demand for such precisely engineered chemical tools will undoubtedly grow. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 1-Boc-4-nitroindazole in their quest for novel and impactful therapeutics. The continued exploration of the synthetic utility of this and related indazole derivatives will undoubtedly pave the way for the discovery of the next generation of targeted cancer therapies.

References

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Patel, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

-

Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]

-

Mason, J. M., et al. (2017). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances, 7(35), 21567-21580. [Link]

-

Organic Syntheses. Indazole. [Link]

- Google Patents. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

- Google Patents.

-

Liu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 117867. [Link]

-

PubChem. 4-Nitroindazole. [Link]

-

Al-Qaisi, Z. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 79(3-4), 105-121. [Link]

-

Celato, F., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 558. [Link]

-

BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. [Link]

-

Crizotinib. In Wikipedia. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

Creative Diagnostics. PLK Signaling Pathway. [Link]

-

Hylsová, M., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(11), 3323. [Link]

-

ResearchGate. The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. [Link]

-

Frontiers. Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. [Link]

-

Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–389. [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364531. [Link]

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

- Google Patents. CN103319410A - Synthesis method of indazole compound.

-

Yamamoto, Y., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(18), 3323-3325. [Link]

-

ResearchGate. Schematic structural diagram of polo-like kinase 4 and consequences of... [Link]

-

National Center for Biotechnology Information. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. [Link]

-

Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 83(15), 8037-8047. [Link]

-

Zhao, L., et al. (2025). Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European journal of medicinal chemistry, 117867. [Link]

-

National Center for Biotechnology Information. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]

-

Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: Methods and Applications in Organic Chemistry. In Structure Elucidation by NMR in Organic Chemistry (pp. 129-201). Vieweg+Teubner Verlag. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. 1-tert-Butyl-4-nitrobenzene. [Link]

-

Ingale, A. P., et al. (2018). Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12586-12592. [Link]

-

ResearchGate. Chemical structure of Boc-protecting group. [Link]

Sources

- 1. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

Initial discovery and synthesis of nitro-1H-indazole carboxylates

An In-Depth Technical Guide to the Initial Discovery and Synthesis of Nitro-1H-Indazole Carboxylates

Abstract

The nitro-1H-indazole carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents, particularly kinase inhibitors. Its structure, a bioisostere of the natural indole nucleus, offers a unique combination of hydrogen bonding capabilities and metabolic stability, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the foundational synthetic strategies for accessing this vital molecular core. Moving beyond a simple recitation of procedures, this document elucidates the causal logic behind key experimental choices, compares the primary synthetic routes through a data-driven lens, and provides field-validated, step-by-step protocols. We will dissect two principal, philosophically distinct approaches: the de novo construction of the indazole ring via Nucleophilic Aromatic Substitution (SNAr), and the strategic transformation of an existing indole framework through oxidative ring expansion via nitrosation. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of the synthesis and strategic application of nitro-1H-indazole carboxylates.

The Nitro-Indazole Carboxylate Core: A Privileged Scaffold in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a recurring motif in pharmacologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions within the often hydrophobic pockets of proteins like kinases.[2] The introduction of a nitro group, a powerful electron-withdrawing moiety, serves multiple purposes. While sometimes viewed as a potential toxicophore, the nitro group is also a key feature in prodrugs that undergo bioreductive activation and can significantly modulate the electronic properties and reactivity of the scaffold, often enhancing target binding affinity. When combined with a carboxylate group at the 3-position—a versatile handle for further chemical elaboration—the resulting nitro-1H-indazole carboxylate becomes an exceptionally valuable building block for creating libraries of complex drug candidates.[3]

Foundational Synthetic Strategies: From Classical Discovery to Modern Workhorses

The synthesis of the indazole core has evolved significantly from its initial discovery. While early methods laid the groundwork, modern strategies prioritize efficiency, selectivity, and functional group tolerance.

Historical Milestone: The Classical Diazotization Route

The first preparations of nitroindazoles relied on classical diazotization chemistry. A well-documented procedure from Organic Syntheses details the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene.[4] In this approach, the amine is treated with sodium nitrite in acetic acid to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization, eliminating a proton to form the stable aromatic indazole ring.

Causality: This method is robust and begins from a simple, inexpensive starting material.[5] The driving force is the formation of the highly stable, aromatic indazole ring system. However, the requirement for diazotization in strong acid can limit its applicability to substrates with acid-sensitive functional groups, and the reaction may produce diazoamino byproducts that require filtration.[4]

The Construction Approach: SNAr Cyclization

A more modern and versatile strategy involves building the indazole ring through an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically starts with an ortho-halo-nitrobenzene derivative that already contains most of the atoms required for the final product. The key is the powerful electron-withdrawing effect of the nitro group, which activates the ortho-positioned halogen for displacement by a nucleophile.

A highly efficient one-pot protocol combines a Japp-Klingemann reaction with an SNAr cyclization to produce substituted 6-nitro-1H-indazole-3-carboxylates directly.[6] The process begins with the reaction of a 1-chloro-2-nitrobenzene derivative with ethyl acetoacetate to form a β-keto ester. This intermediate then reacts with an arenediazonium salt; the resulting azo compound undergoes base-promoted deacylation and cyclization onto the nitro-activated chlorine atom to furnish the indazole ring system in good yields.[6]

Causality: This method is strategically elegant. The nitro group serves a dual purpose: first as a directing group in the initial synthesis of the starting material, and second as the critical activating group for the key C-N bond-forming cyclization. This approach offers excellent control over regiochemistry and is amenable to a wide range of substituents on the arylhydrazine component, allowing for rapid library synthesis.

The Transformation Approach: Oxidative Ring Expansion via Nitrosation

An alternative philosophy is to start with a pre-formed indole ring and chemically transform it into the isomeric indazole scaffold. This is powerfully demonstrated by the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which are immediate precursors to the target carboxylates via simple oxidation.[2][7]

In this reaction, the indole is treated with a nitrosating agent (generated in situ from sodium nitrite and acid). The reaction proceeds via electrophilic attack at the electron-rich C3-position of the indole to form a 3-nitrosoindole intermediate. This intermediate is in equilibrium with its oxime tautomer, which promotes the addition of water at the C2 position, triggering a ring-opening to a phenyl glyoxal oxime derivative. Subsequent intramolecular condensation between the amine and the oxime nitrogen results in ring-closure to yield the final 1H-indazole-3-carboxaldehyde.[2][8]

Causality: This method is particularly valuable when substituted indoles are readily available. A key insight for achieving high yields is the use of "reverse addition"—adding the indole solution slowly to the nitrosating mixture. This strategy keeps the concentration of the indole low, minimizing a common side reaction where a second molecule of indole attacks the reactive 3-nitrosoindole intermediate to form undesired dimers.[2] This procedural choice is a self-validating system; it directly addresses a known failure mode (dimerization) to ensure a high-fidelity transformation.

Mechanistic Insights & Strategic Rationale

The choice of synthetic route is a critical decision based on starting material availability, desired substitution patterns, and scalability. Understanding the underlying mechanisms is paramount to troubleshooting and optimization.

The SNAr Cyclization Pathway

The SNAr cyclization is a two-step addition-elimination process. The electron-withdrawing nitro group polarizes the aromatic ring, making the carbon atom bearing the halogen highly electrophilic. The terminal nitrogen of the hydrazone chain acts as the nucleophile, attacking this carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the leaving group (halide) is eliminated, and subsequent protonation yields the aromatic 1H-indazole product.

The Indole Nitrosation Pathway

This elegant transformation hinges on the inherent reactivity of the indole C3 position and a subsequent intramolecular rearrangement. The key is the formation of the oxime intermediate, which facilitates the crucial ring-opening/ring-closing cascade.

Data-Driven Comparison of Key Synthetic Routes

The optimal synthetic strategy depends heavily on the specific target and available resources. The following table summarizes key performance indicators for the two primary methods discussed.

| Parameter | SNAr / Japp-Klingemann Route[6] | Indole Nitrosation Route[2][9] |

| Typical Yields | 60 - 83% | 78 - 96% (for halo/alkoxy indoles), 56-66% (for electron-withdrawing groups) |

| Starting Materials | 1-Chloro-2-nitrobenzenes, ethyl acetoacetate, arenediazonium salts | Substituted indoles |

| Key Reagents | K₂CO₃, DBU | NaNO₂, HCl |

| Conditions | Moderate temperature (60 °C), one-pot procedure | Low temperature (0 °C), slow "reverse" addition |

| Substrate Scope | Broad tolerance for substituents on the arenediazonium salt | Tolerates halo, alkoxy, and Boc groups well. Lower yields with strongly electron-withdrawing groups. |

| Key Advantages | Convergent, builds complexity quickly, good regiocontrol, starts from simple aromatics. | High yields for many substrates, transforms a common heterocycle, very mild conditions. |

| Key Limitations | Requires synthesis of diazonium salts, may require optimization for less active nitrobenzenes. | Sensitive to indole concentration (dimerization risk), requires access to substituted indoles. |

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps and rationale designed to maximize success and product purity.

Protocol A: Synthesis of Ethyl 1-Aryl-6-nitro-1H-indazole-3-carboxylates via One-Pot SNAr/Japp-Klingemann Reaction

Adapted from Baranov, V. V., et al. (2023).[6]

This protocol describes the synthesis of the indazole core by first forming a phenyl keto ester, which then undergoes a one-pot azo-coupling, deacylation, and cyclization sequence.

Step 1: Synthesis of Ethyl 2-(2-chloro-4-nitrophenyl)-3-oxobutanoate (Intermediate 7)

-

To a solution of 1-chloro-2,4-dinitrobenzene (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Stir the reaction mixture at 60 °C and monitor by TLC until consumption of the starting material.

-

Upon completion, cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically used in the next step without further purification.

Step 2: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-indazole-3-carboxylate (Final Product 8)

-

To a solution of the crude phenyl keto ester 7 (1.0 equiv) from the previous step in ethanol, add the desired arenediazonium tosylate (1.1 equiv).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv) and stir the reaction mixture at room temperature.

-

Causality Check: DBU is chosen as the base to facilitate both the Japp-Klingemann rearrangement and the final intramolecular SNAr cyclization. Its non-nucleophilic nature prevents unwanted side reactions.

-

Monitor the reaction by TLC. The reaction typically proceeds to completion within several hours, yielding the indazole products in 60-83% yields after purification by column chromatography.[6]

Protocol B: Synthesis of 6-Nitro-1H-indazole-3-carboxaldehyde via Nitrosation of 6-Nitroindole

Adapted from Chevalier, A., et al. (2018).[2]

This protocol utilizes the "reverse addition" technique to minimize dimer formation and maximize the yield of the desired indazole-aldehyde, a direct precursor to the corresponding carboxylic acid.

-

Preparation of Nitrosating Mixture: In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv) in deionized water. Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (7.0 equiv) to the NaNO₂ solution at 0 °C. Stir the resulting pale blue mixture for 10 minutes.

-

Add DMF to the mixture to create a water/DMF solvent system.

-

Preparation of Indole Solution: In a separate flask, dissolve 6-nitroindole (1.0 equiv) in DMF.

-

Reverse Addition: Using a syringe pump, add the 6-nitroindole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

-

Self-Validation Check: The slow addition rate is critical. It ensures the concentration of the reactive indole is kept to a minimum, thereby favoring the desired intramolecular pathway over the bimolecular dimerization side reaction.

-

Reaction & Work-up: After the addition is complete, allow the reaction to stir at room temperature (or heat to 50 °C to reduce reaction time) until TLC indicates full conversion of intermediates.

-

Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-nitro-1H-indazole-3-carboxaldehyde. This can be subsequently oxidized to the carboxylic acid using standard reagents (e.g., KMnO₄ or Jones reagent).

Conclusion and Future Outlook